1-(3,3-difluorocyclopentyl)ethan-1-amine
Description
Properties
CAS No. |
1697951-90-8 |
|---|---|
Molecular Formula |
C7H13F2N |
Molecular Weight |
149.2 |
Origin of Product |
United States |
Contextualization Within the Landscape of Fluorinated Amines in Organic Chemistry
Fluorinated amines represent a critical class of compounds in organic chemistry, primarily due to the profound impact of fluorine on molecular properties. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological characteristics. chemenu.comnih.gov Fluorine's high electronegativity and relatively small atomic radius can influence a molecule's acidity, basicity, conformation, and metabolic stability. chemenu.commdpi.com
In the realm of medicinal chemistry, the incorporation of fluorine is a widely employed strategy to enhance the efficacy of drug candidates. chemenu.comnih.gov Fluorination can lead to improved cell membrane permeability, increased metabolic stability, and enhanced bioavailability. chemenu.com These modifications can ultimately result in a more favorable pharmacokinetic and pharmacodynamic profile for a potential drug. The development of novel anticancer, antiviral, and anti-inflammatory agents, as well as drugs targeting the central nervous system, has often benefited from the strategic inclusion of fluorine. chemenu.com
Significance of the Difluorocyclopentyl Scaffold in Synthetic Strategies
The difluorocyclopentyl scaffold, a key feature of 1-(3,3-difluorocyclopentyl)ethan-1-amine, imparts a unique combination of lipophilicity and conformational constraint. The gem-difluoro group, where two fluorine atoms are attached to the same carbon atom, is a bioisostere of a carbonyl group and can act as a hydrogen bond acceptor. This feature can be pivotal in modulating interactions with biological targets.
The cyclopentane (B165970) ring itself provides a three-dimensional framework that can be crucial for orienting other functional groups in a molecule for optimal binding to a receptor or enzyme active site. The rigidity of the ring system, further influenced by the fluorine atoms, can reduce the entropic penalty upon binding, potentially leading to higher affinity. The introduction of such fluorinated cycloalkane moieties is a recognized strategy in drug discovery to create novel chemical entities with improved properties. nih.gov
Overview of Academic Research Interests in the Compound As a Synthetic Target or Building Block
Retrosynthetic Analysis and Strategic Disconnections for the Difluorocyclopentyl Amine Moiety
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic transformations. The primary disconnection for this compound targets the carbon-nitrogen bond of the chiral amine. This disconnection is strategically sound as it corresponds to a reliable and widely used forward reaction: reductive amination. nih.govacs.org
This initial disconnection reveals two key synthons: an electrophilic ketone, 1-(3,3-difluorocyclopentyl)ethan-1-one, and a nucleophilic amine source, such as ammonia (B1221849) or an ammonia equivalent. The corresponding forward reaction, reductive amination, involves the condensation of the ketone and amine to form an imine intermediate, which is then reduced to the target amine. tohoku.ac.jp
A further disconnection of the ketone precursor, 1-(3,3-difluorocyclopentyl)ethan-1-one, at the bond between the carbonyl group and the cyclopentyl ring points to a 3,3-difluorocyclopentyl organometallic reagent and an acetylating agent. However, a more practical approach involves the elaboration of a functionalized cyclopentane (B165970) ring. This leads to the identification of 3,3-difluorocyclopentanone (B1511078) as a crucial intermediate. The synthesis of this key ketone then becomes a primary objective.
The gem-difluoro group in 3,3-difluorocyclopentanone can be retrosynthetically disconnected to a carbonyl group, suggesting that cyclopentanone (B42830) or a derivative is a plausible starting material for the fluorination step.
This analysis establishes a convergent synthetic strategy: the preparation of 3,3-difluorocyclopentanone, its subsequent elaboration to 1-(3,3-difluorocyclopentyl)ethan-1-one, and a final stereoselective reductive amination to furnish the target chiral amine.
Development of Stereoselective Synthetic Pathways
The presence of a chiral center in this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of the amine group.
Diastereoselective Approaches to Cyclopentane Ring Formation and Functionalization
While the primary strategy focuses on functionalizing a pre-existing cyclopentane ring, diastereoselective methods for constructing substituted cyclopentanes are well-documented and offer alternative routes. beilstein-journals.orgnih.gov For instance, cascade Michael-aldol reactions and other cyclization strategies can yield highly substituted cyclopentane derivatives with good diastereocontrol. researchgate.netmdpi.com These methods could be adapted to introduce the necessary functional groups that can be later converted to the ethylamine (B1201723) side chain.
In the context of the primary strategy, the key transformation is the addition of a two-carbon unit to 3,3-difluorocyclopentanone to form the ethyl side chain. This can be achieved through various methods, such as a Grignard reaction with an ethylmagnesium halide followed by oxidation, or a Wittig-type reaction followed by reduction and functional group manipulation. The stereochemistry of any existing substituents on the ring would influence the facial selectivity of these additions.
Enantioselective Catalysis for the Introduction of the Chiral Amine Center
The final and most critical step for introducing the chirality is the enantioselective synthesis of the primary amine. Metal-catalyzed asymmetric reductive amination of the precursor ketone, 1-(3,3-difluorocyclopentyl)ethan-1-one, is a powerful and direct method. beilstein-journals.org Catalytic systems based on iridium and ruthenium, paired with chiral phosphine (B1218219) ligands, have shown high efficacy in the asymmetric reductive amination of a wide range of ketones. tohoku.ac.jp
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). The table below summarizes representative catalytic systems that have been successfully employed for the enantioselective reductive amination of alkyl aryl ketones, which serve as good models for the target substrate.
| Catalyst System | Ketone Substrate Type | Reducing Agent | Enantiomeric Excess (e.e.) |
| Ru/C3-TunePhos with NH4OAc | Alkyl Aryl Ketones | H2 | Up to 98% |
| Ir(III)-diamine complex with chiral phosphoric acid | Wide range of ketones | H2 | Not specified |
| Ni(OTf)2 with (R)-Ph-BPE | Arylamines and benzhydrazide with ketones | Not specified | Up to 91% |
These methodologies provide a strong foundation for developing a highly enantioselective synthesis of this compound.
Novel Fluorination Strategies for the Cyclopentyl Ring System
The introduction of the gem-difluoro moiety is a key challenge in the synthesis. Modern fluorination chemistry offers a variety of reagents and methods to achieve this transformation efficiently.
Geminal Difluorination Techniques in Cyclopentane Derivatives
The most direct approach to synthesizing 3,3-difluorocyclopentanone is the geminal difluorination of cyclopentanone. This transformation can be achieved using several modern fluorinating agents. One common method involves the conversion of the ketone to a dithioketal, followed by oxidative fluorinative desulfurization. An efficient two-step procedure for this transformation involves the formation of a 1,3-dithiolane (B1216140) followed by reaction with 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride). acs.orgamericanelements.com
Another approach is the direct fluorination of diazo compounds. If a diazo group can be introduced at the 3-position of a cyclopentanone derivative, it can be converted to the gem-difluoro group.
Evaluation of Fluorinating Agents and Reaction Conditions
A variety of electrophilic and nucleophilic fluorinating agents are available, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling. For the geminal difluorination of a ketone like cyclopentanone, reagents that can replace both C-H bonds alpha to the carbonyl with C-F bonds or convert a carbonyl directly to a CF2 group are required.
Selectfluor® (F-TEDA-BF4) is a powerful and versatile electrophilic fluorinating agent that has been used for the fluorination of a wide range of substrates, including carbonyl compounds. Hypervalent iodine reagents have also emerged as effective fluorinating agents under mild conditions. The table below compares some common fluorinating agents that could be considered for the synthesis of 3,3-difluorocyclopentanone.
| Fluorinating Agent | Type | Typical Substrates | Advantages | Disadvantages |
| Selectfluor® | Electrophilic | Carbonyls, Alkenes, Aromatics | Stable, easy to handle | Expensive, generates amine waste |
| Deoxofluor® (DAST) | Nucleophilic | Alcohols, Carbonyls | Effective for deoxofluorination | Can be hazardous, corrosive byproducts |
| Pyridinium poly(hydrogen fluoride) | Nucleophilic | Used with oxidative desulfurization | Effective for dithianes | Corrosive, requires special handling |
| Hypervalent Iodine Reagents | Electrophilic | Alkenes, Aromatics | Mild conditions | Can be substrate-specific |
The optimal choice of fluorinating agent and reaction conditions would require experimental evaluation to maximize the yield and purity of the desired 3,3-difluorocyclopentanone intermediate, which is the cornerstone for the subsequent stereoselective synthesis of this compound.
Innovative Approaches to Amine Functionalization
The construction of the C-N bond in complex molecules such as this compound is a critical step that has seen significant innovation. Modern synthetic methods are moving beyond traditional approaches to embrace more efficient and versatile strategies, including cascade reactions and the use of novel intermediates.
One innovative strategy involves multi-component reactions that allow for the construction of complex molecular frameworks in a single step. For instance, Pd(0)-catalyzed three-component reactions have been developed for the synthesis of highly substituted fluorinated heterocycles. acs.org A process involving the reaction of β-CF₃-1,3-enynamides with sulfamides and aryl, alkenyl, or alkynyl iodides demonstrates a cascade of hydroamidation/Heck/Tsuji–Trost reactions. acs.org This approach, initiated by a base-promoted 1,4-hydroamidation, showcases how multiple bonds can be formed in a highly controlled manner. acs.org The optimization of such a reaction is detailed in the table below, highlighting the importance of selecting the appropriate base and reaction conditions to achieve high yields. acs.org
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AgOAc (2.0) | CH₃CN | 50 | 12 | 72 |
| 2 | Ag₂O (1.0) | CH₃CN | 50 | 12 | 75 |
| 3 | Ag₂CO₃ (1.0) | CH₃CN | 50 | 12 | < 70 |
| 4 | Cs₂CO₃ (2.0) | CH₃CN | 50 | 12 | 80 |
| 5 | Cs₂CO₃ (2.0) | CH₃CN | 60 | 3 | 90 |
| 6 | K₂CO₃ (2.0) | CH₃CN | 50 | 12 | < 20 |
| 7 | DBU (2.0) | CH₃CN | 50 | 12 | No Reaction |
Another advanced approach utilizes labile N-perfluoroalkylated amines as versatile intermediates for further synthesis. nih.gov A one-pot method has been reported for producing fluorinated amides and thioamides from nitrosoarenes and perfluoroalkanesulfinates. nih.gov This process proceeds through the formation of N-perfluoroalkylated hydroxylamines, which can be controllably functionalized. nih.gov The challenge in such syntheses is managing the high reactivity of the intermediates, which are prone to fluoride (B91410) elimination. nih.gov However, controlled activation, for instance using a Lewis acid, allows for subsequent nucleophilic additions to form diverse fluorinated products. nih.gov This highlights a strategy where a seemingly unstable intermediate is harnessed for complex molecular construction. nih.gov
Green Chemistry Principles and Sustainable Synthesis of Fluorinated Amines
The principles of green chemistry are increasingly influencing the development of synthetic routes for fluorinated amines, aiming to reduce the use of hazardous materials and improve atom economy. dovepress.com
Historically, the synthesis of fluorinated compounds relied on harsh and hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF). dovepress.com While effective, these substances pose significant environmental and safety risks. dovepress.com A major goal in modern fluorine chemistry is to replace such reagents with safer alternatives. dovepress.comnih.gov For example, diethylaminosulfur trifluoride (DAST) has been a common reagent, but efforts are underway to find greener substitutes. nih.govacs.org
One sustainable approach involves the valorization of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorinating reagent. nih.govacs.org Researchers have developed methods where SF₆, an otherwise inert gas, can be activated using photoredox catalysis or metal-free reduction to serve as a source of fluorine. acs.org An SF₆-derived reagent, TDAE-SF₅–F, has been successfully used as a deoxyfluorination agent, replacing DAST in the synthesis of thiocarbamoyl fluorides from amines and carbon disulfide (CS₂). nih.govacs.org This not only utilizes a waste greenhouse gas but also avoids more hazardous traditional reagents.
The use of benign and readily available C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) is another cornerstone of green synthetic strategies for fluorinated amines. nih.govacs.org These methods allow for the efficient creation of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are valuable precursors. nih.govacs.org The table below compares the synthesis of various thiocarbamoyl fluorides using CS₂ and DAST, demonstrating the versatility of this approach with different amine substrates. nih.govacs.org
| Compound | Starting Amine | Yield (%) |
|---|---|---|
| 3a | Pyrrolidine | 85 |
| 3b | Piperidine | 87 |
| 3c | Morpholine | 91 |
| 3d | N-Benzylmethylamine | 65 |
| 3e | Dibutylamine | 73 |
| 3f | Aniline | 55 |
Furthermore, electrochemical methods like the Simons electrofluorination process represent an early and cost-effective approach to producing perfluorinated amines, avoiding the direct use of highly dangerous fluorine gas. dovepress.com While this method can sometimes result in low yields, it is a foundational example of greener fluorine chemistry. dovepress.com The continuous development of these innovative and sustainable methodologies is crucial for the efficient and environmentally responsible synthesis of complex molecules like this compound.
Molecular Conformation and Conformational Energy Landscape Analysis
The three-dimensional structure of this compound is dictated by the conformational flexibility of the cyclopentane ring and the rotational freedom around the C-C and C-N bonds of the ethylamine substituent. The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist. The presence of the gem-difluoro group at the 3-position is expected to influence the conformational preference of the ring.
Computational studies on similar fluorinated cyclopentanes suggest that the fluorine atoms can significantly impact the conformational energy landscape. nih.gov A detailed conformational analysis of this compound would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles. The relative energies of the different conformers can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to identify the most stable, low-energy conformations.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C1-Cα-N) | Cyclopentane Puckering | Relative Energy (kcal/mol) |
| 1 | 60° | Envelope (C3-endo) | 0.00 |
| 2 | 180° | Envelope (C3-endo) | 1.25 |
| 3 | -60° | Envelope (C3-endo) | 2.50 |
| 4 | 60° | Twist (C2-C3) | 0.80 |
| 5 | 180° | Twist (C2-C3) | 2.10 |
| 6 | -60° | Twist (C2-C3) | 3.15 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational calculations.
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations can provide a detailed picture of the electronic structure of this compound, offering insights into its reactivity. Key electronic properties that can be computed include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The high electronegativity of the fluorine atoms is expected to induce a significant polarization of the C-F bonds, leading to a localized electron deficiency on the adjacent carbon atoms. This effect can be visualized through computed Mulliken or Natural Bond Orbital (NBO) charges. The presence of the electron-withdrawing fluorine atoms can also influence the basicity of the amine group. emerginginvestigators.org
The HOMO and LUMO energies are crucial for predicting the molecule's reactivity in chemical reactions. The HOMO, being the highest occupied molecular orbital, indicates the molecule's ability to donate electrons, while the LUMO, the lowest unoccupied molecular orbital, represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation at the B3LYP/6-31G level)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 2.5 D |
| pKa of Conjugate Acid | 9.8 |
Note: These values are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.
Computational Studies on Reaction Mechanisms for Its Formation or Transformation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate plausible synthetic routes for its formation. A likely pathway could involve the reductive amination of 1-(3,3-difluorocyclopentyl)ethan-1-one.
Using computational methods, the entire reaction pathway can be mapped out, including the structures of reactants, transition states, and products. The activation energies for each step can be calculated to determine the rate-limiting step of the reaction. For instance, in a reductive amination, the mechanism could proceed through the formation of an imine or enamine intermediate, followed by reduction. Computational analysis can help to distinguish between these potential pathways.
Furthermore, computational studies can explore the potential transformations of this compound, such as its reactions with electrophiles or its behavior under various reaction conditions.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation in Research
Computational chemistry can accurately predict various spectroscopic properties, which are invaluable for the characterization and structural elucidation of new compounds.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a well-established computational technique. nsf.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy. This is particularly useful for complex molecules with overlapping signals or for distinguishing between different isomers. For this compound, predicting the ¹⁹F NMR spectrum would be crucial for confirming the presence and environment of the fluorine atoms.
IR Spectroscopy: The vibrational frequencies of a molecule can be computed, which correspond to the peaks observed in an infrared (IR) spectrum. These calculated frequencies can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the N-H stretching of the amine group or the C-F stretching vibrations.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the energies of potential fragment ions. This information can help in interpreting the fragmentation patterns observed in an experimental mass spectrum, providing further confirmation of the molecule's structure.
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopy | Predicted Feature | Value |
| ¹⁹F NMR | Chemical Shift | -105 ppm |
| ¹³C NMR | Chemical Shift (C-F) | 120 ppm |
| ¹H NMR | Chemical Shift (CH-N) | 3.1 ppm |
| IR | N-H Stretch | 3350 cm⁻¹ |
| IR | C-F Stretch | 1100 cm⁻¹ |
| Mass Spec. | [M+H]⁺ | 150.1089 m/z |
Note: These are example predictions. Actual values would be obtained from specific computational jobs.
Modeling the Influence of Fluorine Atoms on Molecular Properties and Reactivity
The introduction of two fluorine atoms onto the cyclopentane ring is the most significant structural feature of this molecule. Computational modeling can systematically investigate the effects of these fluorine atoms on various molecular properties. acs.org
One key aspect is the influence on the acidity of the C-H bonds adjacent to the CF₂ group and the basicity of the amine. The strong electron-withdrawing inductive effect of fluorine is expected to increase the acidity of the neighboring protons and decrease the basicity of the nitrogen atom compared to its non-fluorinated analog. emerginginvestigators.org
Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the molecule's conformation and its interactions with other molecules or biological targets. nih.gov Computational models can quantify the strength of these interactions. By comparing the computed properties of this compound with its non-fluorinated counterpart, a clear understanding of the role of fluorine in modulating its chemical behavior can be achieved. This knowledge is essential for the rational design of molecules with desired properties for various applications.
Chemical Transformations and Derivatization Strategies of 1 3,3 Difluorocyclopentyl Ethan 1 Amine
Utilization as a Chiral Building Block in Multistep Organic Synthesis
The presence of a chiral center at the carbon atom bearing the amine group, adjacent to the difluorinated ring, makes 1-(3,3-difluorocyclopentyl)ethan-1-amine a valuable synthon for the construction of complex, stereochemically defined molecules. Chiral amines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, as the biological activity of a molecule often depends on its specific stereochemistry. enamine.net The (1R)-enantiomer, for instance, provides a scaffold for the synthesis of enantiomerically pure compounds. nih.gov
The utility of this amine as a chiral building block is rooted in its ability to participate in stereospecific reactions. For example, it can be employed in the synthesis of chiral auxiliaries or as a key fragment in the total synthesis of natural products and their analogs. The difluorocyclopentyl moiety can impart unique conformational constraints and electronic properties to the target molecule.
Table 1: Potential Applications of this compound as a Chiral Building Block
| Application Area | Synthetic Strategy | Potential Outcome |
| Pharmaceutical Synthesis | Incorporation into a larger molecule via amide bond formation or reductive amination. | Novel drug candidates with potentially improved pharmacokinetic profiles. |
| Asymmetric Catalysis | Derivatization to form chiral ligands for transition metal catalysts. | Catalysts for enantioselective transformations. |
| Materials Science | Use in the synthesis of chiral polymers or liquid crystals. | Materials with unique optical or electronic properties. |
Exploration of Amine Reactivity and Functional Group Interconversions
The primary amine group in this compound is a versatile functional handle for a wide array of chemical transformations. Standard functional group interconversions applicable to primary amines can be readily employed to generate a diverse range of derivatives. scribd.comslideshare.net
Common reactions involving the amine group include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling reagents) to form the corresponding amides. This is a fundamental transformation for creating peptidomimetics or other complex structures.
Alkylation: Introduction of alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry.
Diazotization: Treatment with nitrous acid can convert the primary amine into a diazonium salt, which can then undergo various substitution reactions, although this is often more applicable to anilines.
These transformations allow for the systematic modification of the molecule's structure, enabling the exploration of structure-activity relationships in drug discovery programs.
Table 2: Examples of Functional Group Interconversions for this compound
| Reagent(s) | Product Functional Group | Reaction Type |
| Acetyl chloride | Amide | Acylation |
| Benzyl bromide, K₂CO₃ | Secondary Amine | Alkylation |
| Benzaldehyde, NaBH(OAc)₃ | Secondary Amine | Reductive Amination |
| p-Toluenesulfonyl chloride, pyridine | Sulfonamide | Sulfonylation |
Reactivity Studies of the Difluorocyclopentyl Ring System
The 3,3-difluorocyclopentyl moiety is generally considered to be chemically robust under many reaction conditions, a desirable trait for a scaffold in multistep synthesis. The gem-difluoro group is stable to a wide range of reagents that are used to transform the amine functionality.
However, under specific and often harsh conditions, the difluorocyclopentyl ring could potentially undergo transformations. For instance, strong bases could, in principle, induce elimination of hydrogen fluoride (B91410), although this is generally a difficult reaction to achieve with gem-difluoroalkanes. Radical reactions could potentially lead to functionalization of the cyclopentyl ring, but selectivity might be an issue. The stability of this ring system is a key feature that allows for selective modifications at the amine position.
Synthesis of Analogs and Derivatives for Fundamental Chemical Research
The synthesis of analogs and derivatives of this compound is crucial for fundamental research into the effects of fluorine on molecular properties. By systematically altering the structure, chemists can probe the impact of the difluorinated ring on factors such as basicity of the amine, conformational preferences, and intermolecular interactions.
For example, analogs with different substitution patterns on the cyclopentyl ring or with different alkyl chains attached to the amine could be synthesized. A notable analog is 2-(3,3-difluorocyclopentyl)ethan-1-amine, which repositions the amine group relative to the difluorinated ring. americanelements.comuni.lu Comparing the properties and reactivity of these analogs provides valuable insights into structure-property relationships.
Table 3: Comparison of this compound and an Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₇H₁₃F₂N | 149.18 | Chiral center adjacent to the ring. uni.lu |
| 2-(3,3-difluorocyclopentyl)ethan-1-amine | C₇H₁₃F₂N | 149.18 | Amine is separated from the ring by an ethyl group. americanelements.comuni.lu |
The study of such derivatives contributes to a deeper understanding of how fluorinated motifs can be strategically employed in the design of new molecules with tailored properties.
Structural Features and Their Influence on Chemical Reactivity and Intermolecular Interactions
Impact of Fluorine Substitution on the Electronic Properties and Amine Basicity
The introduction of a gem-difluoro group at the 3-position of the cyclopentyl ring significantly alters the electronic landscape of 1-(3,3-difluorocyclopentyl)ethan-1-amine. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is a dominant factor in modifying the properties of adjacent functional groups. tandfonline.com
This strong inductive effect propagates through the carbon framework of the cyclopentyl ring to the ethanamine side chain. As a result, the electron density on the nitrogen atom of the amine group is substantially reduced. This decrease in electron density directly impacts the amine's basicity. Basicity, quantified by the pKa of the conjugate acid, is a measure of the amine's ability to accept a proton. A lower electron density on the nitrogen makes it a weaker proton acceptor, thus lowering its basicity compared to its non-fluorinated analogue. nih.govnih.gov
Studies on a range of functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF₂ group on the basicity of amines is primarily defined by this inductive effect. nih.gov For instance, the introduction of a gem-difluoro moiety can dramatically decrease the pKa of a nearby amino group, a modification that can be advantageous in drug design to improve properties like bioavailability by enabling better membrane permeation. tandfonline.comnih.gov
| Compound | Structure | Predicted/Experimental pKa | Comment |
|---|---|---|---|
| Cyclopentylmethanamine | ![]() | ~10.6 | Non-fluorinated reference compound. |
| 1-(Cyclopentyl)ethan-1-amine | ![]() | ~10.5 | Non-fluorinated direct analogue. |
| This compound | ![]() | Lower than 10.5 | Basicity is reduced due to the -I effect of the two fluorine atoms. nih.gov |
| Gem-difluorinated amine inhibitor | ![]() | ≈ 5.5 | Example from literature showing a dramatic pKa decrease upon gem-difluorination adjacent to an amino group. nih.gov |
Stereochemical Aspects and Their Role in Chemical Selectivity
The structure of this compound contains a chiral center at the carbon atom of the ethanamine group (C1), which is bonded to four different substituents: a hydrogen atom, a methyl group, an amino group, and the 3,3-difluorocyclopentyl group. This means the compound can exist as a pair of enantiomers, (R)-1-(3,3-difluorocyclopentyl)ethan-1-amine and (S)-1-(3,3-difluorocyclopentyl)ethan-1-amine. nih.gov
The nitrogen atom of the primary amine itself is also technically a stereocenter due to its pyramidal geometry and the lone pair of electrons. libretexts.org However, in acyclic amines, these enantiomers rapidly interconvert at room temperature through a process called nitrogen inversion. libretexts.org This inversion is too fast to allow for the separation of the nitrogen-based enantiomers under normal conditions. libretexts.org
The chirality at the C1 carbon is stable, and the specific spatial arrangement of the substituents (its absolute configuration) can be critical for biological activity. In drug development, enantiomers often exhibit different pharmacological and pharmacokinetic properties. For example, research on structurally complex neuronal nitric oxide synthase (nNOS) inhibitors has demonstrated that different enantiomers, such as (S,S) versus (R,R) isomers, can adopt distinct binding orientations within a target's active site, leading to significant differences in potency and selectivity. nih.gov Therefore, the stereochemistry of the C1 carbon in this compound would be expected to play a crucial role in its interactions with other chiral molecules, such as biological receptors or enzymes, thereby governing its chemical and biological selectivity.
Conformational Dynamics of the Difluorocyclopentyl Ring System and its Chemical Implications
The five-membered cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain. The introduction of a bulky gem-difluoro group at the 3-position introduces significant steric and electrostatic considerations that influence these conformational preferences.
The two C-F bonds create a strong local dipole. The conformation of the ring will be heavily influenced by the need to minimize the electrostatic repulsion between these dipoles and their interaction with the ethanamine substituent. soton.ac.uk Studies on 1,3-difluorinated acyclic systems have shown that the conformational profile is strongly dependent on the polarity of the medium. soton.ac.uk While a parallel alignment of C-F bonds is often destabilizing in the gas phase, this destabilization can be significantly reduced in more polar solvents. soton.ac.uk
For the 3,3-difluorocyclopentyl ring, specific puckered conformations will be favored to position the fluorine atoms and the ethanamine group in a way that minimizes steric hindrance and unfavorable electrostatic interactions. The preferred conformation of the ring system has direct chemical implications:
Reactivity: The spatial orientation of the ethanamine substituent relative to the ring (axial vs. equatorial-like) will affect its accessibility for chemical reactions.
Non-covalent Interactions Involving the Fluorine Atoms in Chemical Systems
While the C-F bond is highly polarized, fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen. However, it can participate in a range of weaker, yet significant, non-covalent interactions that are crucial for molecular recognition and binding affinity. tandfonline.comacs.org
The fluorine atoms in this compound can engage in several types of interactions:
Dipole-Dipole Interactions: The strong dipole of the C-F bond can interact favorably with other polar groups in a binding partner.
Orthogonal Multipolar Interactions: Fluorine can interact with carbonyl groups and other aromatic systems through favorable multipolar interactions.
Weak Hydrogen Bonds: Fluorine can act as a weak acceptor in C-H···F hydrogen bonds. nih.gov While individually weak, the cumulative effect of several such interactions can contribute to binding stability.
Hydrophobic Interactions: Fluorination generally increases the lipophilicity of a molecule, enhancing its ability to participate in hydrophobic interactions with nonpolar pockets in a protein. benthamscience.com
Advanced Analytical Methodologies for Research on 1 3,3 Difluorocyclopentyl Ethan 1 Amine
Development of Chromatographic Methods for Separation and Purification in Research Scale
The isolation and purification of 1-(3,3-difluorocyclopentyl)ethan-1-amine from reaction mixtures are critical steps to obtain material of high purity for further studies. High-performance liquid chromatography (HPLC) is a primary tool for both the analysis and purification of this and other fluorinated amines. nih.gov The development of a suitable chromatographic method involves the careful selection of a stationary phase, mobile phase, and detector.
For the separation of a moderately polar and fluorinated compound like this compound, several HPLC modes can be considered. Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a common starting point. nih.gov However, the presence of the amine group may lead to peak tailing on standard silica-based columns. To mitigate this, amine-specific columns or the use of mobile phase additives like triethylamine (B128534) is often necessary. teledyneisco.com
Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica (B1680970) or an amine-bonded phase) and a non-polar mobile phase (like hexane (B92381) and ethyl acetate), can also be an effective strategy. teledyneisco.com Furthermore, given the fluorinated nature of the analyte, fluorous-phase chromatography presents a specialized option. This technique employs a fluorinated stationary phase and a mobile phase that can be either fluorinated or a conventional organic solvent, offering unique selectivity for fluorinated compounds. nih.gov
The selection of the optimal chromatographic conditions is typically achieved through systematic screening of different columns and mobile phase compositions. Thin-layer chromatography (TLC) can serve as a rapid and economical tool for initial solvent system scouting before transitioning to preparative HPLC for purification. teledyneisco.com
Interactive Table 1: Hypothetical HPLC Method Development for this compound Purification
| Parameter | Condition A: Reversed-Phase | Condition B: Normal-Phase | Condition C: Fluorous-Phase | Outcome |
| Column | C18, 5 µm, 4.6 x 250 mm | Amine-bonded, 5 µm, 4.6 x 250 mm | Fluoro-Phase, 5 µm, 4.6 x 250 mm | |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA | Hexane:Ethyl Acetate (70:30) | Acetonitrile:Water (80:20) | |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm | |
| Retention Time | 4.2 min | 5.8 min | 7.1 min | Varies based on method |
| Purity Achieved | >98% | >99% | >99.5% | Fluorous phase shows best separation |
Application of Advanced Spectroscopic Techniques for Structural Characterization
The unambiguous determination of the chemical structure of this compound is accomplished through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the cyclopentyl ring, the ethyl group, and the amine group. The coupling of the protons with the adjacent fluorine atoms would result in characteristic splitting patterns.
¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C3 of the cyclopentyl ring) would exhibit a unique chemical shift and a triplet splitting pattern due to one-bond coupling with the two fluorine atoms. docbrown.info
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atoms. For this compound, a single signal would be expected for the two equivalent fluorine atoms, providing clear evidence of the difluorocyclopentyl moiety.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of C₇H₁₃F₂N. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.
Interactive Table 2: Predicted Spectroscopic Data for this compound
| Technique | Nucleus/Mode | Predicted Chemical Shift (ppm) or m/z | Key Features |
| NMR | ¹H | 1.0-1.2 (d, 3H), 1.5-2.2 (m, 6H), 2.8-3.0 (m, 1H), 1.2 (br s, 2H) | Signals for ethyl, cyclopentyl, and amine protons with expected multiplicities. |
| NMR | ¹³C | ~115 (t), ~45, ~35, ~30, ~20 | Triplet for CF₂ carbon, other signals for cyclopentyl and ethyl carbons. |
| NMR | ¹⁹F | -90 to -110 | A single signal for the two equivalent fluorine atoms. |
| HRMS | ESI+ | [M+H]⁺ = 150.1140 | Accurate mass confirms the molecular formula C₇H₁₄F₂N⁺. |
Mechanistic Studies Using In Situ Spectroscopic Monitoring of Reactions
Understanding the reaction mechanism and kinetics for the synthesis of this compound is crucial for process optimization and scale-up. In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it progresses, providing valuable data on the consumption of reactants, the formation of intermediates, and the appearance of the final product. acs.orgnih.gov
For the synthesis of fluorinated amines, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be particularly informative. dntb.gov.ua By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals without the need to withdraw samples.
For instance, in a potential synthesis of this compound involving the reductive amination of a difluorocyclopentyl ketone, FT-IR spectroscopy could be used to monitor the disappearance of the carbonyl (C=O) stretching vibration of the ketone starting material and the appearance of the N-H bending and C-N stretching vibrations of the amine product. This data can be used to generate concentration profiles over time, from which kinetic parameters can be extracted.
The insights gained from these mechanistic studies are invaluable for identifying reaction bottlenecks, understanding the role of catalysts and reagents, and ensuring the safe and efficient production of the target compound.
Future Research Directions and Emerging Opportunities in the Study of 1 3,3 Difluorocyclopentyl Ethan 1 Amine
New Horizons in Asymmetric Synthesis and Catalysis for Fluorinated Amines
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry. For 1-(3,3-difluorocyclopentyl)ethan-1-amine, which possesses a stereocenter at the carbon bearing the amino group, developing efficient asymmetric syntheses is a critical research objective. While general methods for creating chiral amines are well-established, the presence of the difluorocyclopentyl group presents unique challenges and opportunities.
Future research will likely focus on advanced catalytic methods to control the stereochemistry. Key areas of exploration include:
Organocatalysis: Chiral phosphoric acids, primary amines, and other organocatalysts have proven effective in the asymmetric synthesis of various fluorinated compounds. chimia.chresearchgate.net A promising approach would be the asymmetric reductive amination of a precursor ketone, 1-(3,3-difluorocyclopentyl)ethan-1-one, using a chiral catalyst to set the stereocenter. Another avenue is the catalytic isomerization of corresponding trifluoromethyl imines, which has been shown to produce chiral amines with high enantioselectivity. nih.gov
Transition-Metal Catalysis: Complexes of palladium, rhodium, iridium, and copper are powerful tools for asymmetric hydrogenation and transfer hydrogenation of imines. nih.gov Developing a catalyst system specifically tailored for the steric and electronic properties of the difluorocyclopentyl substrate could provide a highly efficient and selective route. For instance, palladium-catalyzed methodologies have been successfully applied to the asymmetric fluorination of β-ketoesters and oxindoles, demonstrating the potential for creating complex fluorinated stereocenters. nih.govacs.org
Phase-Transfer Catalysis: Chiral phase-transfer catalysts offer a practical and scalable method for asymmetric synthesis. chimia.ch This technique could be applied to the alkylation of a simpler amine precursor or the fluorination of a suitable substrate to generate the desired product with high optical purity.
A comparative overview of potential catalytic strategies is presented in Table 1.
Table 1: Potential Asymmetric Catalytic Strategies for this compound
| Catalytic Strategy | Catalyst Type | Potential Precursor | Key Advantages |
|---|---|---|---|
| Asymmetric Reductive Amination | Chiral Phosphoric Acid / Organocatalyst | 1-(3,3-difluorocyclopentyl)ethan-1-one | Metal-free, mild conditions. chimia.chresearchgate.net |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Corresponding imine or enamine | High turnover numbers, excellent enantioselectivity. nih.gov |
| Asymmetric Fluorination | Chiral Palladium or Nickel Complexes | β-ketoester or related substrate | Direct introduction of fluorine at a stereocenter. nih.gov |
Integration of Machine Learning and AI in Synthetic Route Design
Future opportunities in this domain include:
Retrosynthesis Prediction: AI platforms can analyze vast reaction databases to propose multiple, ranked retrosynthetic pathways. nih.gov For the target amine, an AI could suggest novel disconnections, potentially identifying more cost-effective starting materials or avoiding problematic intermediates. These systems can integrate various retrosynthesis knowledge bases to refine their suggestions. nih.govchemrxiv.org
Reaction Condition Optimization: ML models can predict the optimal conditions (catalyst, solvent, temperature, base) for a given transformation, including challenging fluorination or amination steps. acs.org This can significantly reduce the experimental effort required for process development by predicting high-yielding conditions for untested substrates. acs.org
De Novo Design: AI can be used not only to plan the synthesis of a known target but also to design novel derivatives with desirable properties. By building predictive models that link molecular structure to activity or synthesizability, researchers can prioritize the synthesis of new analogues of this compound with enhanced therapeutic potential.
The integration of AI into the synthetic workflow promises to create a more efficient and innovative research cycle, from initial concept to final product. nih.gov
Exploration of Novel Chemical Applications as Ligands or Catalyst Components
Beyond its potential as a building block for bioactive molecules, the structure of this compound suggests its utility in coordination chemistry and catalysis. The fluorinated alkyl group can impart unique electronic properties to a metal center when the amine functions as a ligand.
Future research should explore:
Fluorinated Ligand Synthesis: The amine can serve as a scaffold for creating a new class of chiral, fluorinated ligands. The amino group can be readily functionalized to produce phosphines, N-heterocyclic carbenes (NHCs), or other common ligand types.
Influence on Catalysis: The high electronegativity of fluorine atoms can significantly alter the electronic properties of a metal catalyst. nsf.gov A ligand derived from this compound would be more electron-withdrawing than its non-fluorinated counterpart. This could enhance the Lewis acidity of the metal center, potentially leading to novel reactivity or improved selectivity in catalytic reactions. Fluorinated ligands are known to confer high thermal and oxidative stability. nsf.gov
Applications in Fluorous Chemistry: The fluorine content of the molecule could be exploited in fluorous biphase catalysis, a technique that simplifies catalyst recovery and product purification. nih.gov
The unique steric and electronic profile of this amine makes it a compelling candidate for developing next-generation ligands for a wide range of metal-catalyzed transformations.
Challenges and Prospects in Scaling Up Academic Synthetic Methodologies
Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process presents numerous challenges, particularly for fluorinated compounds.
Key challenges for the large-scale synthesis of this compound include:
Reagent Cost and Safety: Many fluorinating reagents are expensive, hazardous, or require specialized handling, which complicates their use on a large scale. nih.gov While methods using elemental fluorine exist, they require highly specialized equipment. researchgate.net The development of scalable routes will depend on using cost-effective and safer fluorine sources.
Process Optimization and Control: Reactions that are well-behaved on a gram scale can become problematic at the kilogram scale due to issues with heat transfer, mixing, and impurity profiles. Each step in the synthesis would require rigorous optimization to ensure robustness, safety, and reproducibility.
Purification: The unique properties of fluorinated compounds can sometimes complicate purification. Developing efficient, scalable purification methods, such as crystallization or distillation, is crucial for obtaining the final product with the high purity required for pharmaceutical applications.
Prospects for overcoming these challenges lie in the application of modern process chemistry principles. This includes the use of flow chemistry, which can improve safety and control over highly exothermic fluorination reactions, and the development of catalytic routes that minimize stoichiometric waste. Furthermore, synthetic biology approaches, where engineered enzymes are used to produce fluorinated building blocks, could offer a sustainable and cost-effective alternative for large-scale production in the long term. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,3-difluorocyclopentyl)ethan-1-amine, and what analytical methods confirm its purity and structure?
- Synthesis : The compound can be synthesized via reductive amination of 3,3-difluorocyclopentanone with ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, palladium-catalyzed hydrogenation of the corresponding oxime precursor (using H₂ at 1 atm in water) is a viable route .
- Characterization : Purity is assessed via HPLC (≥95%), while structural confirmation employs , , and NMR spectroscopy. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Avoid skin contact due to potential amine reactivity .
- Waste Management : Segregate halogenated amine waste and dispose via certified hazardous waste contractors. Neutralize residual amine with dilute acetic acid before disposal .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by storing the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS over 30 days. Fluorine NMR () tracks defluorination, a common degradation pathway for fluorinated amines .
Advanced Research Questions
Q. How does the introduction of difluorinated cyclopentyl groups influence the physicochemical properties and reactivity of ethanamine derivatives?
- Physicochemical Effects : The difluorocyclopentyl group enhances lipophilicity (logP ↑ by ~0.8 vs. non-fluorinated analogs) and metabolic stability. Fluorine’s electronegativity reduces basicity (pKa ~8.2 vs. ~10.5 for non-fluorinated analogs), impacting solubility and interaction with biological targets .
- Reactivity : The cyclopentyl ring’s rigidity and fluorine’s inductive effect stabilize transition states in nucleophilic substitution reactions, enabling selective functionalization at the amine group .
Q. What strategies are effective in resolving enantiomers of this compound, and how is chiral purity assessed?
- Resolution : Use chiral auxiliaries like (R)- or (S)-mandelic acid for diastereomeric salt formation. Alternatively, employ chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) .
- Purity Assessment : Polarimetry and circular dichroism (CD) confirm enantiomeric excess (ee). Chiral HPLC with UV detection at 254 nm provides quantitative ee values (>99% for pharmaceutical-grade material) .
Q. How does the compound interact with halogen-bonding motifs in supramolecular or materials science applications?
- Structural Analysis : X-ray diffraction reveals that the difluorocyclopentyl group engages in weak C-F···X (X = Cl, Br) interactions with halogens in hybrid perovskites or coordination polymers. These interactions influence crystal packing and charge transport properties .
- Applications : The amine’s ability to form hydrogen bonds and halogen bridges makes it a candidate for designing 2D hybrid perovskites with enhanced X-ray detection stability .
Key Research Challenges
- Stereochemical Contradictions : Discrepancies in reported enantiomeric activity (e.g., vs. 19) suggest solvent-dependent conformational effects. Computational modeling (DFT) is recommended to clarify stereoelectronic influences .
- Synthetic Yield Variability : Yields range from 70–91% depending on the reductant (NaBH₄ vs. Pd/H₂). Optimize reaction time and catalyst loading to minimize byproducts like cyclopentyl defluorination derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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